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Compound of Interest

Compound Name:
1-(2-Amino-7H-purin-6-YL)-1-

methyl-pyrrolidinium chloride

Cat. No.: B562873 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in
Pharmaceutical Development
In the rigorous world of pharmaceutical development, the characterization of impurities is not

merely a regulatory hurdle but a scientific necessity. Understanding the structure and properties

of these minor components is paramount to ensuring the safety, efficacy, and quality of the final

drug product. This guide provides an in-depth analysis of the spectroscopic characteristics of a

notable impurity of the antiandrogen drug, Bicalutamide. While the provided CAS number

680622-68-8 is officially assigned to 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium chloride,

this document will focus on a structurally significant Bicalutamide impurity, N-(4-cyano-3-

(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide, which

has been identified with the CAS number 2512198-58-0. This guide will delve into the predicted

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound,

offering a theoretical framework to aid in its identification and characterization.

The Molecular Architecture: A Structural Overview
A thorough understanding of the molecular structure is the foundation for interpreting

spectroscopic data. The compound in focus, a derivative of Bicalutamide, possesses a complex

and functionally rich architecture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b562873?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amide Moiety

4-Cyano-3-(trifluoromethyl)phenyl Group

Propanamide Backbone

4-Fluorophenylsulfonyl Group

N

C=OC

CαC

C

C CF3

C C≡N

C

CβH2 Cγ(CH3) OH

S

=O =O C

C

C

C

C F

C

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b562873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Molecular structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-

fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

The key structural features include:

A central propanamide backbone with a chiral quaternary carbon.

A 4-cyano-3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

A hydroxyl group and a methyl group on the chiral center.

A (4-fluorophenyl)sulfonyl moiety linked to the propanamide backbone.

These features will give rise to a distinct spectroscopic signature.

Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to reveal a series of distinct signals corresponding to

the unique proton environments within the molecule. The following table summarizes the

predicted chemical shifts (in ppm, relative to TMS), multiplicities, and assignments. These

predictions are based on established chemical shift principles and comparison with structurally

related compounds like Bicalutamide.
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Predicted
Chemical Shift
(ppm)

Multiplicity
Number of
Protons

Assignment Rationale

~10.5 Singlet 1H Amide N-H

The amide

proton is

expected to be

significantly

deshielded due

to the electron-

withdrawing

nature of the

adjacent

carbonyl and

aromatic ring,

and potential

hydrogen

bonding.

8.2 - 8.0 Multiplet 3H

Aromatic H on

the cyano-

trifluoromethyl-

phenyl ring

These protons

are in an

electron-deficient

aromatic system,

leading to

downfield

chemical shifts.

The specific

splitting pattern

will depend on

their coupling

constants.

8.0 - 7.8 Multiplet 2H Aromatic H ortho

to the sulfonyl

group on the

fluorophenyl ring

The strong

electron-

withdrawing

sulfonyl group

will deshield

these protons,

shifting them
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downfield. They

will appear as a

doublet of

doublets due to

coupling with the

adjacent protons

and the fluorine

atom.

7.4 - 7.2 Multiplet 2H

Aromatic H meta

to the sulfonyl

group on the

fluorophenyl ring

These protons

are less affected

by the sulfonyl

group and will

appear more

upfield. They will

also show

coupling to the

adjacent protons

and the fluorine

atom.

~5.5 Singlet 1H Hydroxyl OH

The chemical

shift of the

hydroxyl proton

is highly

dependent on

solvent,

concentration,

and temperature.

In a non-protic

solvent, it is

expected to be a

broad singlet.

3.8 - 3.6 AB quartet or two

doublets

2H Methylene CH₂

adjacent to the

sulfonyl group

These

diastereotopic

protons are

adjacent to a

chiral center and
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will exhibit

complex splitting

patterns.

~1.6 Singlet 3H
Methyl CH₃ on

the chiral center

This methyl

group is attached

to a quaternary

carbon and will

appear as a

singlet.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it

can influence the chemical shifts of exchangeable protons (e.g., -NH and -OH).

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

to optimize include the number of scans, relaxation delay, and spectral width.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides complementary information on the carbon framework

of the molecule. Due to the lower natural abundance of ¹³C, these experiments typically require

longer acquisition times.
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Predicted Chemical Shift
(ppm)

Assignment Rationale

~170 Amide C=O

The carbonyl carbon of the

amide is expected in this

downfield region.

140 - 120 Aromatic C

A complex set of signals is

expected for the carbons of

both aromatic rings. The

carbons attached to the

electron-withdrawing groups

(CN, CF₃, SO₂) and fluorine

will have distinct chemical

shifts.

~122 (quartet) CF₃

The carbon of the

trifluoromethyl group will

appear as a quartet due to

coupling with the three fluorine

atoms.

~115 CN
The nitrile carbon is expected

in this region.

~75 Quaternary C-OH

The chiral quaternary carbon

attached to the hydroxyl and

methyl groups.

~60 Methylene CH₂
The methylene carbon

adjacent to the sulfonyl group.

~25 Methyl CH₃
The methyl carbon attached to

the chiral center.

Predicted Mass Spectrometry Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining

structural information through fragmentation analysis. Using a soft ionization technique like

Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 431.06.
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Subsequent fragmentation (MS/MS) would likely proceed through cleavage of the most labile

bonds.

[M+H]⁺
m/z 431.06

Fragment 1
m/z 255.04

[C₉H₅F₃N₂O]⁺

Cleavage of C-C bond adjacent to carbonyl

Fragment 2
m/z 176.02

[C₇H₇FO₂S]⁺

Cleavage of C-S bond

Fragment 4
m/z 185.03
[C₈H₄F₃N₂]⁺

-C(CH₃)(OH)C=O

Fragment 3
m/z 159.00

[C₆H₄FO₂S]⁺

-OH
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Figure 2: Predicted ESI-MS/MS fragmentation pathway for N-(4-cyano-3-

(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

Key Fragmentation Pathways:

Formation of the Acylium Ion (m/z 255.04): A primary fragmentation pathway is the cleavage

of the Cα-Cβ bond, leading to the formation of a stable acylium ion containing the 4-cyano-3-

(trifluoromethyl)phenyl amide moiety.

Formation of the Sulfonyl-containing Fragment (m/z 176.02): Cleavage of the Cβ-S bond can

result in a fragment containing the (4-fluorophenyl)sulfonylmethyl group.

Further Fragmentation: The initial fragment ions can undergo further neutral losses. For

example, the fragment at m/z 176.02 could lose a hydroxyl radical to form an ion at m/z

159.00. The fragment at m/z 255.04 could undergo a more complex rearrangement and

fragmentation to yield an ion at m/z 185.03, corresponding to the protonated 4-amino-2-

(trifluoromethyl)benzonitrile. This latter fragment is a known ion in the mass spectrum of

Bicalutamide.[1]

Experimental Protocol for MS Data Acquisition:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a

suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or

methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

coupled with an ESI source.

MS Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the

accurate mass of the protonated molecule.

MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z

431.06) to obtain the fragmentation pattern. This can be achieved through collision-induced

dissociation (CID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b562873?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Bicalutamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive, albeit theoretical, spectroscopic roadmap for

the characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-

hydroxy-2-methylpropanamide. The predicted NMR and MS data, along with the outlined

experimental protocols, offer a robust framework for researchers and drug development

professionals to confidently identify and structurally elucidate this Bicalutamide impurity. By

synthesizing theoretical predictions with practical experimental guidance, this document aims to

empower scientists in their critical mission to ensure the purity and safety of pharmaceutical

products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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